1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound features a unique structure characterized by the presence of a difluorobenzoyl group, a phenyl group, and a triazolopyrimidine moiety attached to a piperazine ring. Its chemical formula is C20H19F2N5O, and it has gained significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2) .
The synthesis of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
The molecular structure of 1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine features several key components:
The compound's molecular weight is approximately 392.4 g/mol. The structural formula can be represented as follows:
The compound is primarily studied for its interactions as an inhibitor of cyclin-dependent kinase 2 (CDK2). It exhibits significant cytotoxic activity against various cancer cell lines by disrupting cell cycle progression through inhibition of CDK2 activity .
The mechanism by which this compound inhibits CDK2 involves competitive binding at the ATP-binding site, thereby preventing substrate phosphorylation. This inhibition can be quantified using biochemical assays that measure kinase activity in the presence of varying concentrations of the compound .
1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine primarily targets cyclin-dependent kinase 2 (CDK2). The interaction leads to:
This inhibition results in significant cytotoxic effects on cancer cells, particularly those dependent on CDK2 for proliferation. Studies have shown that compounds with similar structures exhibit varying degrees of effectiveness based on their specific substituents .
Relevant analytical data include melting points and spectral data obtained from techniques such as infrared spectroscopy and NMR .
CAS No.: 542-46-1
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 2435-59-8
CAS No.: 35936-85-7